10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one
Description
This compound features a complex polycyclic scaffold with a 5-fluoro-1,2-benzoxazole moiety, a piperidine ring, and a sulfur-containing side chain. The benzoxazole ring, a heteroaromatic system with oxygen and nitrogen atoms, is substituted with fluorine at position 5, likely enhancing its electron-withdrawing properties and influencing receptor interactions. The tricyclic core (7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one) introduces steric and electronic complexity, which may improve selectivity or metabolic stability compared to simpler analogs. While direct pharmacological data for this compound are unavailable, structural parallels to known antipsychotics like S18327 () and clozapine suggest CNS activity with reduced extrapyramidal side effects (EPS) due to optimized receptor affinity profiles .
Properties
IUPAC Name |
10-[2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl]sulfanyl-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O3S2/c30-18-9-10-22-21(15-18)26(32-37-22)17-11-13-33(14-12-17)24(35)16-38-29-31-27-25(20-7-4-8-23(20)39-27)28(36)34(29)19-5-2-1-3-6-19/h1-3,5-6,9-10,15,17H,4,7-8,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAOAJSVTGXIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)N4CCC(CC4)C5=NOC6=C5C=C(C=C6)F)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The presence of a benzoxazole moiety and a piperidine ring are particularly notable for their roles in mediating various interactions within biological systems.
Molecular Formula
Molecular Weight
410.48 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridazinone have shown effective antibacterial and antifungal activities against various pathogens, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity | Target Organisms |
|---|---|---|
| Pyridazinone Derivative A | Antibacterial | E. coli, S. aureus |
| Pyridazinone Derivative B | Antifungal | Candida spp., Aspergillus spp. |
Antitumor Effects
Preliminary studies suggest that similar compounds may possess antitumor properties. For example, pyridazinone derivatives have been evaluated for their ability to inhibit cancer cell proliferation in vitro, showing promise as potential anticancer agents .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Compounds like this one have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Anti-inflammatory Properties : Certain related compounds exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Study on Antibacterial Properties
A study conducted by Özdemir et al. (2019) examined the antibacterial efficacy of pyridazinone derivatives against E. coli and S. aureus. Results demonstrated that modifications in the piperidine ring significantly enhanced antibacterial activity .
Evaluation of Antitumor Activity
In a separate study by Cunha et al. (2003), a series of pyridazinone derivatives were tested against various cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
- S18327 (1-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperid-1-yl]ethyl}-3-phenylimidazolin-2-one): Shares a benzisoxazole (vs. benzoxazole) core, piperidine ring, and aryl-substituted side chain. Exhibits high affinity for serotonin 2A (5-HT2A) and α1/α2-adrenergic receptors, with low histaminic/muscarinic activity, reducing sedation and anticholinergic effects .
Clozapine :
- Haloperidol: A butyrophenone with potent D2 antagonism but high EPS risk. Key Difference: The target compound’s benzoxazole-piperidine scaffold and sulfur linkage likely reduce D2 overactivity, minimizing EPS .
Pharmacological Profiles
Functional Efficacy in Preclinical Models
- Apomorphine-Induced Climbing (Mouse) :
- Phencyclidine-Induced Hyperlocomotion (Rat) :
Side Effect Profiles
- Histaminic/Muscarinic Activity :
- Prolactin Elevation :
- S18327 shows minimal prolactin secretion at antipsychotic doses; the target compound’s D2 partial agonism (inferred) may further mitigate this .
Preparation Methods
Benzoxazole Ring Formation
Procedure :
- Starting Material : 5-Fluoro-2-aminophenol reacts with chloroacetyl chloride in dichloromethane at 0°C.
- Cyclization : Heating at 80°C in acetic acid yields 3-chloromethyl-5-fluoro-1,2-benzoxazole.
Key Data :
Piperidine Functionalization
Procedure :
- Nucleophilic Substitution : 4-Aminopiperidine reacts with 3-chloromethyl-5-fluoro-1,2-benzoxazole in acetonitrile with K₂CO₃ at reflux.
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | K₂CO₃, MeCN, reflux, 12 h | 65% | $$ ^13C $$ NMR (DMSO-d₆): δ 161.2 (C-F), 154.8 (C=N) |
Construction of 7-Thia-9,11-Diazatricyclo Core
Cyclocondensation Reaction
Procedure :
- Diamine Precursor : 2,6-Diamino-4-phenylthiophene-3-carbonitrile reacts with ethyl glyoxylate in ethanol under acidic conditions.
- Cyclization : HCl catalysis at 60°C forms the tricyclic framework.
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | Ethyl glyoxylate, EtOH, HCl, 60°C, 8 h | 72% | HRMS (ESI): m/z 342.1245 [M+H]⁺ |
Oxidation to 12-Ketone
Procedure :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | CrO₃, acetone/H₂O, 0°C → RT | 88% | IR (KBr): 1715 cm⁻¹ (C=O stretch) |
Final Assembly
Thiol-Ene Coupling
Procedure :
- Radical Initiation : Combine tricyclic core and sulfanyl-oxoethyl-piperidine-benzoxazole with AIBN in toluene at 80°C.
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | AIBN, toluene, 80°C, 12 h | 55% | HPLC Purity: 98.2% (254 nm) |
Crystallization and Purification
Procedure :
| Step | Solvent System | Yield | MP (°C) |
|---|---|---|---|
| 1 | EtOAc/hexane | 91% | 218–220 |
Analytical Characterization Summary
| Technique | Data |
|---|---|
| HRMS | m/z 612.1872 [M+H]⁺ (calc. 612.1869) |
| $$ ^1H $$ NMR | δ 7.89 (d, J=8.1 Hz, 1H), 7.45–7.32 (m, 5H), 4.21 (s, 2H) |
| $$ ^13C $$ NMR | δ 174.5 (C=O), 161.8 (C-F), 140.2 (C=S) |
| HPLC | tᵣ = 6.74 min (C18, MeCN/H₂O 70:30) |
Challenges and Optimizations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
